
Methyl 4-(bromoacetyl)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromoacetyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromoacetyl group attached to a methylbenzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(bromoacetyl)-2-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetyl derivatives.
Oxidation: Formation of 4-(bromoacetyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(bromoacetyl)-2-methylbenzyl alcohol.
Applications De Recherche Scientifique
Methyl 4-(bromoacetyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(chloroacetyl)-2-methylbenzoate
- Methyl 4-(fluoroacetyl)-2-methylbenzoate
- Methyl 4-(iodoacetyl)-2-methylbenzoate
Uniqueness
Methyl 4-(bromoacetyl)-2-methylbenzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 4-(2-bromoacetyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
RTLMKELZSGRQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


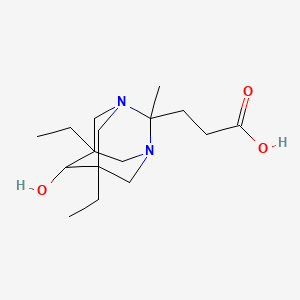
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
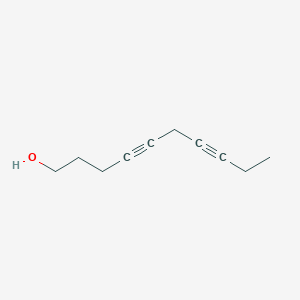
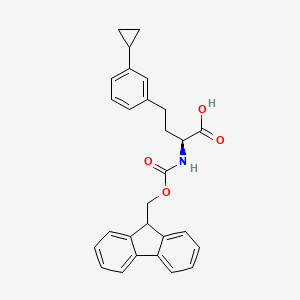

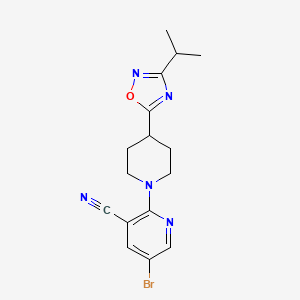
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
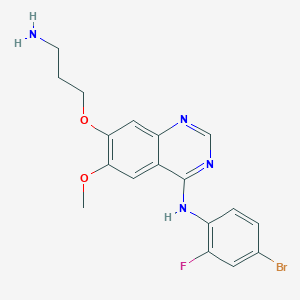
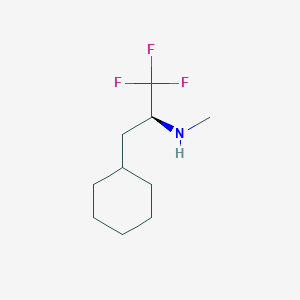
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
